molecular formula C15H33O7P B609257 m-PEG4-(CH2)6-Phosphonic acid CAS No. 2028281-85-6

m-PEG4-(CH2)6-Phosphonic acid

Cat. No. B609257
M. Wt: 356.4
InChI Key: JNQSHEHZCLMYKY-UHFFFAOYSA-N
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Description

M-PEG4-(CH2)6-Phosphonic acid is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of m-PEG4-(CH2)6-Phosphonic acid involves the use of a PEG linker with a phosphonic acid group attached .


Molecular Structure Analysis

The molecular weight of m-PEG4-(CH2)6-Phosphonic acid is 356.39, and its formula is C15H33O7P . The SMILES representation is COCCOCCOCCOCCCCCCCCP(O)(O)=O .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving m-PEG4-(CH2)6-Phosphonic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of m-PEG4-(CH2)6-Phosphonic acid include its molecular weight of 356.39, its formula of C15H33O7P, and its SMILES representation .

Scientific Research Applications

Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . They are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .

The phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties . Phosphonic acids were used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .

As for “m-PEG4-(CH2)6-Phosphonic acid”, it is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. This approach has been used to target a variety of disease-related proteins for degradation, including those involved in cancer and neurodegenerative disorders.

PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This approach has been used to target a variety of disease-related proteins for degradation, including those involved in cancer and neurodegenerative disorders .

PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This approach has been used to target a variety of disease-related proteins for degradation, including those involved in cancer and neurodegenerative disorders .

Future Directions

The use of m-PEG4-(CH2)6-Phosphonic acid in the synthesis of PROTACs represents a promising direction for the development of targeted therapy drugs .

properties

IUPAC Name

8-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]octylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33O7P/c1-19-9-10-21-13-14-22-12-11-20-8-6-4-2-3-5-7-15-23(16,17)18/h2-15H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQSHEHZCLMYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG4-(CH2)6-Phosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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